

Analysis of 1-Benzyl-2,4-diphenylpyrrole Crystal Structure: Data Not Available

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Compound of Interest

Compound Name: 1-Benzyl-2,4-diphenylpyrrole

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A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific information on the crystal structure of **1-Benzyl-2,4-diphenylpyrrole**. While data exists for structurally related compounds, the precise crystallographic parameters, atomic coordinates, and detailed experimental protocols for the single-crystal X-ray diffraction of **1-Benzyl-2,4-diphenylpyrrole** are not present in the accessed resources.

Spectroscopic and basic chemical data for 1-Benzyl-2,4-diphenyl-1H-pyrrole are available, confirming its molecular formula as $C_{23}H_{19}N$ and a molecular weight of 309.41 g/mol. However, this does not extend to its three-dimensional crystal lattice structure.

For the purpose of illustrating the type of data that would be presented in a technical guide of this nature, we can consider a related compound for which crystallographic data has been published: Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. It is crucial to note that the addition of methyl and carboxylate groups significantly alters the molecule's steric and electronic properties, and thus its crystal packing will differ from that of the target compound.

Illustrative Data from a Related Compound: Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate[1]

The following tables summarize the kind of quantitative data that would be presented for **1-Benzyl-2,4-diphenylpyrrole**, using the available information for its derivative as a placeholder.

Table 1: Crystal Data and Structure Refinement for Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate.[1]

Parameter	Value
Empirical Formula	C ₂₆ H ₂₃ NO ₂
Formula Weight	381.45
Temperature	173 K
Wavelength	1.54178 Å (Cu Kα)
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	8.8056 (2) Å
b	10.6638 (2) Å
c	21.8315 (5) Å
α	90°
β	90°
γ	90°
Volume	2050.00 (8) Å ³
Z	4
Density (calculated)	1.234 Mg/m ³
Absorption Coefficient	0.61 mm ⁻¹
F(000)	808
Data Collection	
Diffractometer	Agilent Xcalibur (Eos Gemini)
Reflections Collected	12873
Independent Reflections	3991 [R(int) = 0.041]
Refinement	

Refinement Method	Full-matrix least-squares on F^2
Data / Restraints / Parameters	3991 / 0 / 264
Goodness-of-fit on F^2	1.06
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.044$, $wR_2 = 0.119$
R indices (all data)	$R_1 = 0.051$, $wR_2 = 0.124$

Experimental Protocols

Below are generalized experimental protocols that would be adapted for the specific synthesis and crystallization of **1-Benzyl-2,4-diphenylpyrrole**.

Synthesis of Pyrrole Derivatives

The synthesis of N-substituted pyrroles can be achieved through various methods. A common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For **1-Benzyl-2,4-diphenylpyrrole**, this would likely involve the reaction of a 1,3-diphenyl-1,4-dicarbonyl precursor with benzylamine.

General Procedure:

- The 1,4-dicarbonyl compound is dissolved in a suitable solvent, such as ethanol or acetic acid.
- An equimolar amount of the primary amine (benzylamine) is added to the solution.
- The reaction mixture is heated to reflux for a specified period, typically several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure N-substituted pyrrole.

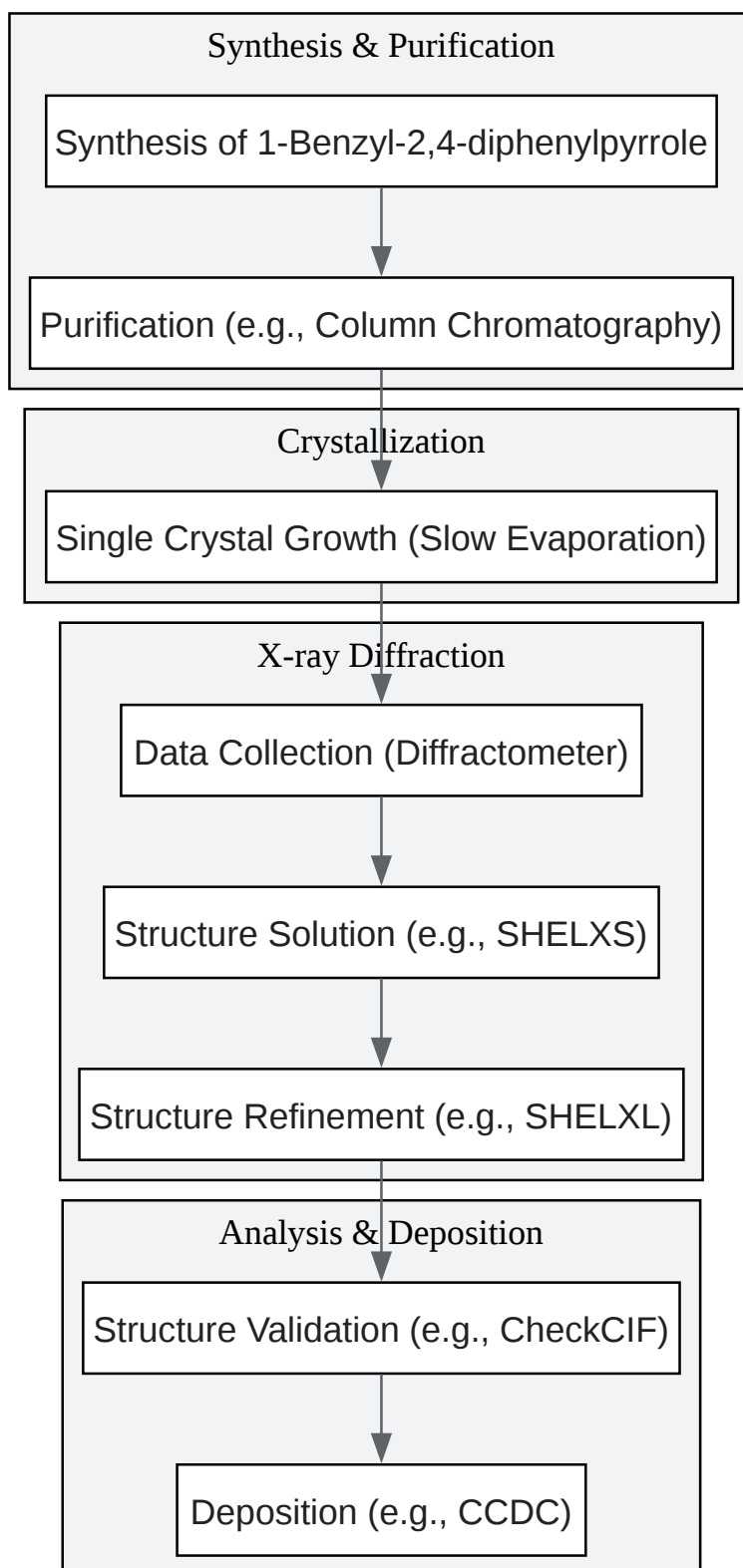
Single-Crystal X-ray Diffraction

This section would detail the specific methodology used to obtain and analyze a single crystal of the target compound.

1. **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. The choice of solvent is critical and is determined empirically. Common solvents include ethanol, ethyl acetate, or solvent mixtures like dichloromethane/methanol.
2. **Data Collection:** A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer, such as a Bruker SMART APEX-II CCD or an Agilent Xcalibur, equipped with a radiation source (e.g., Mo K α or Cu K α) at a controlled temperature, often cryogenic (e.g., 100-173 K), to minimize thermal vibrations.
3. **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 using software packages like SHELXS and SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the determination of a crystal structure, from synthesis to data deposition.



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Workflow for Crystal Structure Determination.

In conclusion, while a detailed technical guide on the crystal structure of **1-Benzyl-2,4-diphenylpyrrole** cannot be provided due to the absence of published data, this response outlines the necessary components of such a guide by using a related compound for illustration and detailing the general experimental and analytical workflows involved in crystal structure determination. Further research involving the synthesis and crystallographic analysis of this specific compound is required to populate the detailed tables and protocols requested.

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References

- 1. Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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